molecular formula C16H26O3Si B13813176 Trimethylsilyl 7-phenoxyheptanoate CAS No. 21273-13-2

Trimethylsilyl 7-phenoxyheptanoate

Cat. No.: B13813176
CAS No.: 21273-13-2
M. Wt: 294.46 g/mol
InChI Key: BUQIAXHUOZTJBQ-UHFFFAOYSA-N
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Description

Trimethylsilyl 7-phenoxyheptanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phenoxyheptanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 7-phenoxyheptanoate typically involves the reaction of 7-phenoxyheptanoic acid with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an anhydrous solvent like dichloromethane or tetrahydrofuran to ensure complete silylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 7-phenoxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 7-phenoxyheptanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic syntheses.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trimethylsilyl 7-phenoxyheptanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the phenoxyheptanoate moiety can interact with biological targets, potentially altering their activity or stability.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A common silylating agent used in organic synthesis.

    Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.

    Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in various chemical reactions.

Uniqueness

Trimethylsilyl 7-phenoxyheptanoate is unique due to its combination of a trimethylsilyl group and a phenoxyheptanoate moiety. This combination imparts specific reactivity and stability characteristics that are not found in other trimethylsilyl compounds. The presence of the phenoxy group also allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

21273-13-2

Molecular Formula

C16H26O3Si

Molecular Weight

294.46 g/mol

IUPAC Name

trimethylsilyl 7-phenoxyheptanoate

InChI

InChI=1S/C16H26O3Si/c1-20(2,3)19-16(17)13-9-4-5-10-14-18-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3

InChI Key

BUQIAXHUOZTJBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCOC1=CC=CC=C1

Origin of Product

United States

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